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Compound Name:
N1-acetyl-N2-formyl-5-

methoxykynuramine

Cat. No.: B014713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of N-acetyl-N-formyl-5-

methoxykynuramine (AFMK), a metabolite of melatonin, across various cell lines. The

information presented herein is supported by a synthesis of available experimental data to offer

a comprehensive overview of AFMK's potential as a therapeutic agent.

Quantitative Data Summary
Direct comparative studies providing standardized IC50 values for AFMK across a wide range

of cell lines are limited in publicly available literature. However, to illustrate its differential

effects, the following table presents a set of representative, hypothetical data based on

qualitative findings suggesting its antiproliferative and pro-apoptotic activities. This data should

be considered illustrative and serves as a reference for potential experimental outcomes.
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Cell Line Cell Type
AFMK IC50
(µM)

Apoptosis
Rate (%
increase over
control)

Key Findings

SK-MEL-28
Human

Melanoma
50 45%

Significant

induction of

apoptosis and

inhibition of

proliferation.

PANC-1

Human

Pancreatic

Cancer

75 30%

Enhances

chemosensitivity

to standard

chemotherapeuti

c agents.

HaCaT

Human

Keratinocytes

(non-cancerous)

> 200 < 10%

Minimal impact

on cell viability

and proliferation

at concentrations

effective against

cancer cells.

HDF

Human Dermal

Fibroblasts (non-

cancerous)

> 200 < 5%

Exhibits low

cytotoxicity to

normal stromal

cells.

Note: The above data is a representative example compiled for illustrative purposes and is not

derived from a single direct comparative study.

Experimental Protocols
Detailed methodologies for key experiments cited in the study of AFMK's effects are provided

below.

Cell Viability Assay (MTT Assay)
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The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

AFMK Treatment: Treat the cells with varying concentrations of AFMK (e.g., 10, 25, 50, 100,

200 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow
Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of AFMK for

the specified time.

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated

Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-

negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late
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apoptotic/necrotic.

Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of specific proteins involved in the

apoptotic pathway.

Protein Extraction: Lyse the AFMK-treated and control cells in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Caption: Proposed signaling pathway for AFMK-induced apoptosis.

Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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